Muscarine
Overview
Description
Muscarine is a naturally occurring alkaloid found in certain mushrooms, particularly in species such as Inocybe and Clitocybe. It was first isolated from the mushroom Amanita muscaria by German chemists Oswald Schmiedeberg and Richard Koppe in 1869 . This compound is known for its ability to mimic the neurotransmitter acetylcholine, thereby affecting the parasympathetic nervous system .
Scientific Research Applications
Muscarine has several scientific research applications, including:
Chemistry: Used as a model compound to study the structure-activity relationships of muscarinic agonists.
Biology: Employed in research to understand the role of muscarinic receptors in various physiological processes.
Medicine: Investigated for its potential therapeutic applications in treating conditions such as glaucoma and Alzheimer’s disease.
Industry: Utilized in the development of new pharmaceuticals targeting muscarinic receptors.
Mechanism of Action
Muscarine is a selective agonist of the muscarinic acetylcholine receptors . It mimics the function of the natural neurotransmitter acetylcholine in the muscarinic part of the cholinergic nervous system . Muscarinic receptors are coupled to the Gi-protein; therefore, vagal activation decreases cAMP .
Safety and Hazards
Muscarine is a toxin found in certain mushrooms and can lead to severe poisoning . Symptoms of this compound poisoning include profuse sweating, excessive secretion of saliva, visual disturbances, nausea, vomiting, abdominal cramps, watery diarrhoea, headache, and spasm of the airways . It is fatal if swallowed, in contact with skin or if inhaled .
Future Directions
There’s ongoing interest in muscarine for targeting specific receptor subtypes in therapy development . Understanding this compound’s properties, species, and proteins not only enriches our knowledge of natural poisons but also highlights the intricate balance between neurotoxicity and therapeutic potential .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of muscarine involves several steps, starting from readily available precursorsThe reaction conditions typically involve the use of strong acids or bases to facilitate the cyclization and subsequent functional group transformations .
Industrial Production Methods: Industrial production of this compound is not common due to its natural abundance in certain mushrooms. when required, it can be synthesized using the aforementioned synthetic routes under controlled conditions to ensure purity and yield .
Chemical Reactions Analysis
Types of Reactions: Muscarine undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized to form various oxidation products, depending on the reagents and conditions used.
Reduction: Reduction of this compound can lead to the formation of reduced analogs with different pharmacological properties.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Substitution reactions typically involve nucleophiles such as halides or amines under basic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield various carboxylic acids, while reduction can produce alcohols or amines .
Comparison with Similar Compounds
Muscarine is often compared with other cholinergic compounds, such as:
Acetylcholine: The natural neurotransmitter that this compound mimics.
Pilocarpine: Another muscarinic agonist used in the treatment of glaucoma.
Bethanechol: A synthetic muscarinic agonist used to treat urinary retention
Uniqueness: this compound’s uniqueness lies in its natural occurrence and its ability to selectively activate muscarinic receptors without affecting nicotinic receptors, which are another class of acetylcholine receptors .
Properties
IUPAC Name |
(4-hydroxy-5-methyloxolan-2-yl)methyl-trimethylazanium | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H20NO2/c1-7-9(11)5-8(12-7)6-10(2,3)4/h7-9,11H,5-6H2,1-4H3/q+1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UQOFGTXDASPNLL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(CC(O1)C[N+](C)(C)C)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H20NO2+ | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101018055 | |
Record name | 2,5-Anhydro-1,3,6-trideoxy-1-(trimethylazaniumyl)hexitol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101018055 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.26 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
7619-12-7, 300-54-9 | |
Record name | 2,5-Anhydro-1,3,6-trideoxy-1-(trimethylazaniumyl)hexitol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101018055 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (2S,4R,5S)-Muscarine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0029936 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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